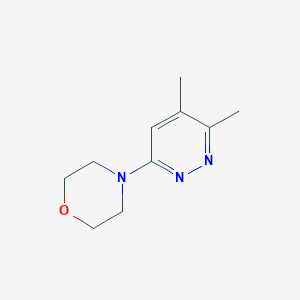![molecular formula C16H14N2O3S B12263293 2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12263293.png)
2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-{[3-ciano-4-(4-metoxifenil)-6-metilpiridin-2-il]sulfanil}acético es un compuesto orgánico complejo caracterizado por un anillo de piridina sustituido con grupos ciano, metoxifenil y metilo, y una porción de ácido sulfanylacético.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-{[3-ciano-4-(4-metoxifenil)-6-metilpiridin-2-il]sulfanil}acético típicamente involucra reacciones orgánicas de múltiples pasos. Un método común comienza con la cianoacetilación de aminas, seguida de ciclización y modificaciones de grupos funcionales. Las condiciones de reacción a menudo involucran el uso de solventes como el etanol y catalizadores como la piperidina .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final a través de técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-{[3-ciano-4-(4-metoxifenil)-6-metilpiridin-2-il]sulfanil}acético puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esto se puede utilizar para reducir el grupo ciano a una amina.
Sustitución: El grupo metoxilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción deseada, pero a menudo involucran temperaturas controladas y solventes específicos .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de la ruta de reacción específica. Por ejemplo, la oxidación podría producir un derivado de ácido carboxílico, mientras que la reducción podría producir un derivado de amina.
Aplicaciones Científicas De Investigación
El ácido 2-{[3-ciano-4-(4-metoxifenil)-6-metilpiridin-2-il]sulfanil}acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se puede utilizar en el estudio de las interacciones enzimáticas y las vías metabólicas.
Industria: Puede utilizarse en la síntesis de materiales con propiedades específicas, como polímeros o catalizadores.
Mecanismo De Acción
El mecanismo de acción del ácido 2-{[3-ciano-4-(4-metoxifenil)-6-metilpiridin-2-il]sulfanil}acético implica su interacción con dianas moleculares como enzimas o receptores. El grupo ciano puede actuar como electrófilo, mientras que los grupos metoxifenil y metilo pueden participar en interacciones hidrofóbicas. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de cianoacetilo y moléculas basadas en piridina. Algunos ejemplos son:
- Ácido 2-{[3-ciano-4-(4-metoxifenil)-6-fenil-2-piridinil]sulfanil}acético
- Ácido 2-{[3-ciano-4-(4-metoxifenil)-6-oxo-2-piridinil]sulfanil}acético .
Unicidad
Lo que distingue al ácido 2-{[3-ciano-4-(4-metoxifenil)-6-metilpiridin-2-il]sulfanil}acético es su patrón de sustitución específico en el anillo de piridina, que puede conducir a una reactividad química y una actividad biológica únicas. La presencia del grupo metoxilo, en particular, puede influir en su solubilidad y su interacción con dianas biológicas .
Propiedades
Fórmula molecular |
C16H14N2O3S |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-[3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C16H14N2O3S/c1-10-7-13(11-3-5-12(21-2)6-4-11)14(8-17)16(18-10)22-9-15(19)20/h3-7H,9H2,1-2H3,(H,19,20) |
Clave InChI |
HNTLBOZRSARDBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)SCC(=O)O)C#N)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263211.png)
![4-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12263218.png)
![N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12263226.png)
![6-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B12263232.png)
![3-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263236.png)
![4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263247.png)
![2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12263253.png)
![4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263265.png)
![1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12263273.png)
![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine](/img/structure/B12263281.png)

![4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B12263297.png)
![3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12263298.png)
![N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12263300.png)
